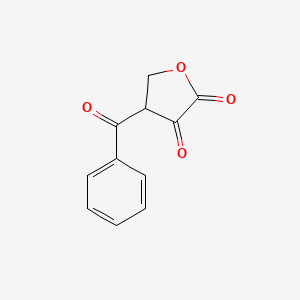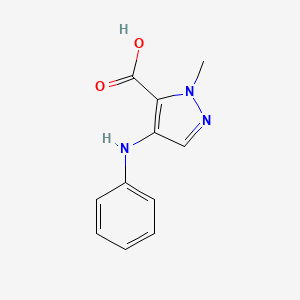
1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(phenylamino)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 1-position, a phenylamino group at the 4-position, and a carboxylic acid group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(phenylamino)-1H-pyrazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-3-oxo-1,2-dihydro-1H-pyrazole-5-carboxylic acid with aniline in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of 1-Methyl-4-(phenylamino)-1H-pyrazole-5-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-(phenylamino)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted phenylamino derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-4-(phenylamino)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(phenylamino)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The phenylamino group can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The carboxylic acid group can also participate in ionic interactions, further modulating the compound’s activity. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
- 1-Methyl-3-(phenylamino)-1H-pyrazole-5-carboxylic acid
- 1-Methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid
- 1-Methyl-4-(phenylamino)-1H-pyrazole-5-carboxamide
Uniqueness: 1-Methyl-4-(phenylamino)-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both a phenylamino group and a carboxylic acid group on the pyrazole ring provides a versatile platform for further chemical modifications and applications.
Propiedades
Número CAS |
93702-99-9 |
|---|---|
Fórmula molecular |
C11H11N3O2 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
4-anilino-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2/c1-14-10(11(15)16)9(7-12-14)13-8-5-3-2-4-6-8/h2-7,13H,1H3,(H,15,16) |
Clave InChI |
YIXRIZSRKMUAHQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)NC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one](/img/structure/B12892268.png)
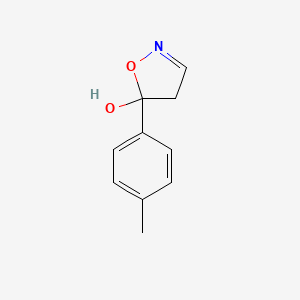
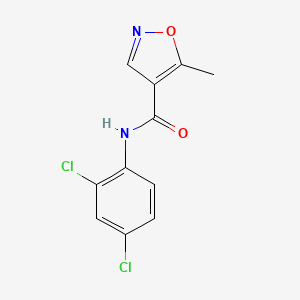
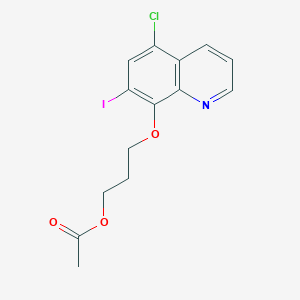
![N'-(5,8-Dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide](/img/structure/B12892293.png)
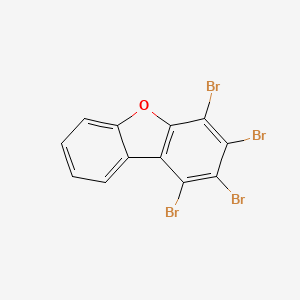
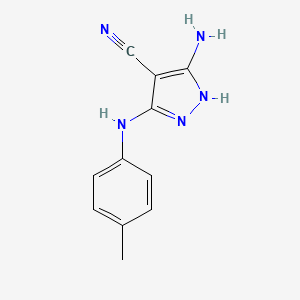
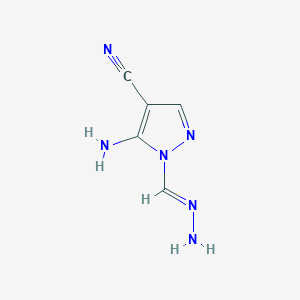

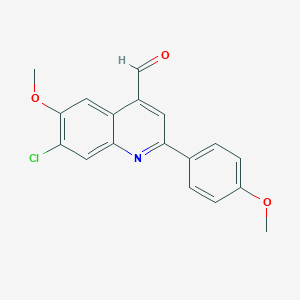
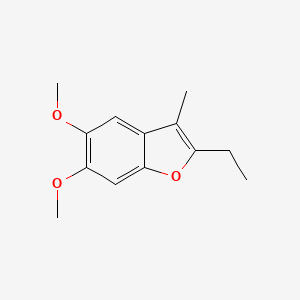
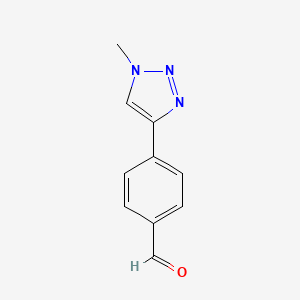
![1-Methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12892353.png)
